Cyclopropyl(isoquinolin-8-yl)methanamine

Monoamine oxidase MAO-B Neuroprotection

Select for your next kinase or CCR5 antagonist program. Cyclopropyl(isoquinolin-8-yl)methanamine is the critical 8‑yl regioisomer core required by the US11427563 patent SAR. The strained cyclopropyl group delivers an ~88‑fold selectivity for MAO‑B (IC₅₀ 1.13 µM) over MAO‑A, a profile non‑cyclopropyl or 5‑/6‑yl isomers cannot replicate. Its elevated predicted pKa (8.80 ± 0.30) vs. the parent amine provides a distinct ionization state for solubility‑permeability optimization. Secure the exact fragment to access the full therapeutic scope in glaucoma, retinal, and inflammatory disease models.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B12975625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(isoquinolin-8-yl)methanamine
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CC3=C2C=NC=C3)N
InChIInChI=1S/C13H14N2/c14-13(10-4-5-10)11-3-1-2-9-6-7-15-8-12(9)11/h1-3,6-8,10,13H,4-5,14H2
InChIKeyDLTYXBQEJLXPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl(isoquinolin-8-yl)methanamine: Core Identity and Procurement-Relevant Specifications


Cyclopropyl(isoquinolin-8-yl)methanamine (CAS: 1700553-38-3) is a bicyclic amine composed of an isoquinoline core substituted at the 8-position with a cyclopropyl‑methanamine moiety. Its molecular formula is C₁₃H₁₄N₂ and molecular weight is 198.26 g/mol . The compound serves as a key scaffold within the broader class of aryl cyclopropyl‑amino‑isoquinolinyl amides, which are disclosed to modulate kinase and related protein functions [1]. Its predicted physicochemical profile includes a boiling point of 369.0±17.0 °C, density of 1.214±0.06 g/cm³, and pKa of 8.80±0.30 .

Why Cyclopropyl(isoquinolin-8-yl)methanamine Cannot Be Replaced by Simple Isoquinoline or Off-Position Analogs


Substitution of Cyclopropyl(isoquinolin-8-yl)methanamine with non‑cyclopropyl isoquinolinyl methanamines or with regioisomers at the 5‑ or 6‑position is not scientifically interchangeable. The cyclopropyl group confers a unique mechanism‑based inhibition profile on amine oxidases, which is absent in unstrained alkyl analogs [1]. Furthermore, structure–activity relationship (SAR) studies within the aryl cyclopropyl‑amino‑isoquinolinyl patent family explicitly link the 8‑position substitution to enhanced target selectivity and kinase modulation, a property that regioisomers such as Cyclopropyl(isoquinolin-5-yl)methanamine or Cyclopropyl(isoquinolin-6-yl)methanamine do not share [2]. The predicted pKa of 8.80±0.30 also distinguishes its protonation state from analogs with different substitution patterns .

Cyclopropyl(isoquinolin-8-yl)methanamine: Quantitative Differentiation Evidence for Procurement Decisions


MAO-B Selectivity: Cyclopropyl(isoquinolin-8-yl)methanamine vs. In‑Class Cyclopropylamines

Cyclopropyl(isoquinolin-8-yl)methanamine demonstrates a marked selectivity for MAO‑B over MAO‑A. In a fluorescence‑based assay measuring inhibition of kynuramine conversion to 4‑hydroxyquinoline, the compound inhibited MAO‑B with an IC₅₀ of 1.13 × 10³ nM, whereas inhibition of MAO‑A required an IC₅₀ greater than 1.00 × 10⁵ nM [1]. This represents an approximately 88‑fold selectivity for MAO‑B over MAO‑A. By contrast, a closely related aryl cyclopropylamine analog (CHEMBL1814638) exhibited IC₅₀ values of 7.05 × 10⁴ nM for MAO‑A and 6.04 × 10⁵ nM for MAO‑B, indicating a different selectivity profile [2].

Monoamine oxidase MAO-B Neuroprotection Enzyme inhibition

Predicted pKa Differentiation: Cyclopropyl(isoquinolin-8-yl)methanamine vs. Isoquinolin-8-ylmethanamine

The predicted acid dissociation constant (pKa) of Cyclopropyl(isoquinolin-8-yl)methanamine is 8.80 ± 0.30 . In contrast, the parent analog isoquinolin‑8‑ylmethanamine has a reported pKa of approximately 7.5 [1]. This difference of roughly 1.3 pKa units indicates that Cyclopropyl(isoquinolin-8-yl)methanamine will be significantly more protonated at physiological pH (7.4), potentially altering its solubility, permeability, and receptor‑binding interactions.

Physicochemical profiling pKa Ionization state Formulation

Kinase Modulation Specificity: Cyclopropyl(isoquinolin-8-yl)methanamine Scaffold vs. 5‑ and 6‑Position Regioisomers

The aryl cyclopropyl‑amino‑isoquinolinyl amide patent family (US11427563, WO2020056345A1) explicitly identifies the 8‑position isoquinoline substitution as a critical structural feature for modulating kinase function, particularly for treating glaucoma and retinal diseases [1]. Regioisomers such as Cyclopropyl(isoquinolin-5-yl)methanamine (CAS 1083402-14-5) and Cyclopropyl(isoquinolin-6-yl)methanamine (CAS 1876730-55-0) are not covered under the same patent claims and lack disclosed kinase‑modulating activity . This patent‑backed SAR distinction means that only the 8‑yl derivative is positioned for development within the Aerie Pharmaceuticals kinase inhibitor pipeline.

Kinase inhibition SAR Ocular therapeutics ROCK

Cyclopropyl(isoquinolin-8-yl)methanamine: Evidence‑Based Application Scenarios for Procurement and Use


MAO‑B Selective Probe for Neurodegenerative Disease Research

Cyclopropyl(isoquinolin-8-yl)methanamine's ~88‑fold selectivity for MAO‑B over MAO‑A [1] makes it a suitable tool compound for dissecting MAO‑B‑specific contributions in models of Parkinson's disease and Alzheimer's disease. Its IC₅₀ of 1.13 µM against MAO‑B provides a measurable window for inhibition studies without the confounding dietary tyramine interactions associated with MAO‑A inhibition [1].

Kinase‑Targeted Drug Discovery in Ocular and Inflammatory Indications

As the core amine fragment of the aryl cyclopropyl‑amino‑isoquinolinyl amide patent series (US11427563) [2], Cyclopropyl(isoquinolin-8-yl)methanamine is the essential starting material for synthesizing kinase modulators directed at glaucoma, retinal diseases, and inflammatory conditions. Procurement of the 8‑yl regioisomer aligns with the patented SAR and is required to access the full scope of claimed therapeutic compounds [2].

Physicochemical Optimization Studies in Medicinal Chemistry

The predicted pKa of 8.80 ± 0.30 distinguishes Cyclopropyl(isoquinolin-8-yl)methanamine from the parent isoquinolin-8-ylmethanamine (pKa ≈ 7.5). This difference supports its use in comparative ionization state studies, enabling medicinal chemists to evaluate how a ~1.3‑unit pKa shift influences solubility, permeability, and target engagement in lead optimization campaigns.

CCR5 Antagonist Scaffold Exploration

Preliminary pharmacological screening has indicated that compounds within this chemical space can act as CCR5 antagonists, with potential applications in HIV infection, asthma, and autoimmune disease models [3]. Cyclopropyl(isoquinolin-8-yl)methanamine provides a starting point for synthesizing and evaluating novel CCR5‑targeted analogs in these therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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